molecular formula C13H19FN2O2S B10885676 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine

Cat. No.: B10885676
M. Wt: 286.37 g/mol
InChI Key: KFILBGUUHHQHGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine is a synthetic organic compound belonging to the phenylsulfonylpiperazine class, which has shown significant promise in early-stage pharmacological research, particularly in oncology. Compounds within this chemical family are being investigated for their potent antitumor properties. Research on analogous structures has demonstrated that phenylsulfonylpiperazine derivatives can impair cancer cell viability, exhibit significant anti-migratory activity, and inhibit colony formation in vitro . These effects are believed to be linked to the ability of these compounds to affect gene expression involved in critical cancer pathways, such as the epithelial-mesenchymal transition (EMT), for instance, by upregulating E-Cadherin (CDH1) transcripts . The molecular architecture of this compound, featuring a piperazine core substituted with an ethylsulfonyl group and a 2-fluorobenzyl moiety, is characteristic of scaffolds used in developing inhibitors for various biological targets. Similar piperazine derivatives are actively explored as inhibitors in oncology and other therapeutic areas . This product is intended for research and development purposes in a controlled laboratory environment. This compound is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications, or for human use of any kind.

Properties

Molecular Formula

C13H19FN2O2S

Molecular Weight

286.37 g/mol

IUPAC Name

1-ethylsulfonyl-4-[(2-fluorophenyl)methyl]piperazine

InChI

InChI=1S/C13H19FN2O2S/c1-2-19(17,18)16-9-7-15(8-10-16)11-12-5-3-4-6-13(12)14/h3-6H,2,7-11H2,1H3

InChI Key

KFILBGUUHHQHGV-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)N1CCN(CC1)CC2=CC=CC=C2F

Origin of Product

United States

Preparation Methods

The synthesis of 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine typically involves the reaction of piperazine with ethylsulfonyl chloride and 2-fluorobenzyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine can undergo various chemical reactions, including:

Scientific Research Applications

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine has several applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and antihistamine properties.

    Medicine: It is investigated for its potential therapeutic applications in treating various diseases, such as depression, schizophrenia, and infections.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may act as an antagonist or agonist at certain receptors, influencing neurotransmitter release and signal transduction pathways .

Comparison with Similar Compounds

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine can be compared with other piperazine derivatives, such as:

The unique combination of the ethylsulfonyl and 2-fluorobenzyl groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

1-(Ethylsulfonyl)-4-(2-fluorobenzyl)piperazine is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This compound belongs to the piperazine class, which has been associated with various pharmacological effects, including antipsychotic, antidepressant, and anti-inflammatory properties.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C13H16FN2O2S\text{C}_{13}\text{H}_{16}\text{F}\text{N}_2\text{O}_2\text{S}

This structure includes an ethylsulfonyl group and a fluorobenzyl moiety, which contribute to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors. Piperazine derivatives are known to modulate serotonin (5-HT) and dopamine receptors, which play crucial roles in mood regulation and psychotropic effects. The incorporation of the fluorobenzyl group may enhance receptor affinity and selectivity.

Pharmacological Effects

  • Antidepressant Activity : Studies have indicated that piperazine derivatives can exhibit antidepressant-like effects in animal models. The modulation of serotonin receptors is often linked to these effects.
  • Antipsychotic Properties : Similar compounds have shown efficacy in treating symptoms of schizophrenia by acting on dopaminergic pathways.
  • Anti-inflammatory Effects : Some derivatives possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Case Studies and Research Findings

Several studies have investigated the biological activity of piperazine derivatives, including this compound:

  • Study on Antidepressant Activity : A study demonstrated that a related piperazine compound significantly reduced depression-like behaviors in rodent models when administered at specific dosages. The mechanism was linked to increased serotonin levels in the brain .
  • Antipsychotic Activity : Research indicated that certain piperazine derivatives could effectively reduce hyperactivity in animal models, suggesting potential antipsychotic properties. These effects were attributed to dopamine D2 receptor antagonism .
  • Inhibition of Inflammatory Markers : Another investigation revealed that piperazine compounds could inhibit the production of inflammatory markers such as TNF-alpha and IL-6 in vitro, highlighting their potential use in treating inflammatory disorders .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityReference
This compoundStructureAntidepressant, Antipsychotic, Anti-inflammatory
4-(4-Fluorobenzyl)piperazineStructureAntidepressant
4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amineStructureENT inhibitor

Q & A

Q. How do solubility and stability profiles vary under experimental conditions?

  • Data :
  • Solubility : High in DMSO (>10 mM), moderate in methanol, low in aqueous buffers (add co-solvents like PEG-400) .
  • Stability : Stable at −20°C for >6 months; avoid prolonged exposure to light or moisture .

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